molecular formula C7H4N2O2S B1296503 5-Nitrobenzothiazole CAS No. 2942-07-6

5-Nitrobenzothiazole

Cat. No. B1296503
CAS RN: 2942-07-6
M. Wt: 180.19 g/mol
InChI Key: AEUQLELVLDMMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrobenzothiazole is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as 5-Nitro-1,3-benzothiazole .


Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which include 5-Nitrobenzothiazole, have been reviewed . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .


Molecular Structure Analysis

The molecular structure of 5-Nitrobenzothiazole has been studied using various techniques. The molecular orbital, Mulliken’s plot, natural bond orbital (NBO) and molecular electrostatic potential (MEP) properties of 5-Nitrobenzothiazole have been studied . The theoretical UV-vis and NMR spectral analysis have been performed .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Scientific Research Applications

  • Antiprotozoal Effects :

    • Research shows that derivatives of 5-nitrobenzothiazole exhibit significant antiprotozoal effects against amitochondriate parasites such as Giardia intestinalis and Trichomonas vaginalis. These compounds, including 5-nitrothiazole, demonstrated greater effectiveness than standard drugs like Metronidazole and Nitazoxanide, with IC₅₀ values ranging from nanomolar to low micromolar orders (Navarrete-Vázquez et al., 2015).
  • Voltammetric Analysis :

    • 5-Nitrobenzothiazole has been studied for its voltammetric behavior using techniques like direct current voltammetry (DCV) and differential pulse voltammetry (DPV). This research explored the optimal conditions for its determination in buffer solutions and its applicability in analyzing drinking and river waters (Deýlová et al., 2014).
  • Antimicrobial and Biofilm Eradication :

    • Novel nitro-heteroaromatic antimicrobial agents, including nitrobenzothiazole derivatives, have shown promise in controlling and eradicating biofilm-forming bacteria. These agents demonstrated significant activity against both Gram-negative and Gram-positive pathogens, with some compounds displaying high activity against biofilms (Koenig et al., 2021).
  • Antitumor Activity :

    • Fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, a related compound to 5-nitrobenzothiazole, were evaluated for antitumor activity in vitro and in vivo. These compounds exhibited cytotoxic activity against various human carcinoma cell lines and significantly reduced de novo protein and DNA synthesis (Stojković et al., 2006).
  • Synthesis of Antitubercular Agents :

    • Synthesis of new series of derivatives from 2-amino-5-nitrothiazole, an analog of 5-nitrobenzothiazole, demonstrated significant antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya et al., 2014).
  • Chemotherapeutic Agent Development :

    • The synthesis of novel bioactive Schiff base ligands derived from 5-nitrobenzothiazole showed potential as chemotherapeutic agents. These compounds, along with their metal complexes, exhibited pronounced antibacterial and radical scavenging potencies, as well as significant antiproliferative activity against various human cancer cell lines (Shakir et al., 2016).
  • Microwave Synthesis for Chemical Studies :

    • Microwave irradiation was employed for the efficient synthesis of new 6-nitrobenzothiazoles, showcasing a methodological advancement in the preparation of such compounds. This method offers potential in the synthesis and study of 5-nitrobenzothiazole derivatives (Njoya et al., 2003).
  • Copper Corrosion Inhibition :

    • Studies on the inhibition of copper corrosion in sulfate solutions by 5-nitrobenzotriazole (a related compound) indicated that it effectively forms protective films on copper surfaces, suggesting its potential application in metal corrosion prevention (Aramaki et al., 1991).

Safety And Hazards

When handling 5-Nitrobenzothiazole, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUQLELVLDMMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325441
Record name 5-Nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzothiazole

CAS RN

2942-07-6
Record name 2942-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 1-chloro-2,4-dinitrobenzene and 20.26 g of N,N-dimethylthioformamide is heated to 60° C. for 3 hours. The resulting solid is suspended in 25 mL of xylene and the mixture is heated to reflux for 4 hours. The mixture is allowed to cool to room temperature and 15 mL of ethanol are added. The resulting suspension is filtered, and the brown solid is washed with a minimum amount of ethanol. The solid is dissolved in 120 mL of ethanol, heated to boiling, and filtered hot to remove trace solids. After reduction of the volume to about 100 mL, the solution is allowed to stand overnight at room temperature. The resulting solid is filtered and washed with ethanol to provide 4.68 g of 5-nitrobenzothiazole as reddish-brown needles.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of formamide from Step 1 (5.83 g, 23.8 mmol) and sodium sulfide nonahydrate (8.60 g, 35.8 mmol) in EtOH (120 ml) was heated to reflux for 2 h under nitrogen. After this time the reaction was cooled to RT then poured into cold water (600 ml). The resulting solution was cooled in an ice bath and acidified to pH 1 with 37% HCl. The solution was cooled in an ice bath for a further 1 h, during which time an orange precipitate formed. This solid was isolated by filtration and dried under vacuum to afford 5-nitrobenzothiazole as an orange solid (2.28 g). The above filtrate was extracted with EtOAc (3×200 ml), and the combined organic extracts dried over Na2SO4, filtered and concentrated under vacuum to afford additional 5-nitrobenzothiazole (0.89 g) as an orange solid. NMR and TLC analysis indicated that both crops of product were identical; the combined yield was 3.17 g. 1H NMR (CDCl3) δ 9.19 (s, 1H), 9.02 (d, 1H), 8.35 (dd, 1H), 8.12 (d, 1H); 13C NMR (CDCl3) δ 157.3, 153.1, 147.0, 140.2, 122.5, 120.1, 119.3. MS (ESI+) for m/z 181 [M+H]+.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitrobenzothiazole
Reactant of Route 2
5-Nitrobenzothiazole
Reactant of Route 3
5-Nitrobenzothiazole
Reactant of Route 4
5-Nitrobenzothiazole
Reactant of Route 5
5-Nitrobenzothiazole
Reactant of Route 6
5-Nitrobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.